molecular formula C26H19FN2O3S B14990373 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B14990373
M. Wt: 458.5 g/mol
InChI Key: HGQCMQITCKMHNM-UHFFFAOYSA-N
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Description

N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a fluorophenyl group, and a benzopyran structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The benzopyran structure can be synthesized via a condensation reaction between a phenol and a β-ketoester, followed by cyclization. The final step involves coupling the thiazole and benzopyran intermediates under specific conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency . Additionally, the use of continuous flow reactors can provide better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE stands out due to its unique combination of a thiazole ring, a fluorophenyl group, and a benzopyran structure. This combination imparts specific chemical and biological properties that make it valuable for various research and industrial applications.

Properties

Molecular Formula

C26H19FN2O3S

Molecular Weight

458.5 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C26H19FN2O3S/c27-20-9-6-16(7-10-20)12-21-15-28-26(33-21)29-24(30)18-8-11-22-19(13-18)14-23(32-25(22)31)17-4-2-1-3-5-17/h1-11,13,15,23H,12,14H2,(H,28,29,30)

InChI Key

HGQCMQITCKMHNM-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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